molecular formula C8H6F5NS B1399807 3-(Pentafluorosulfur)phenylacetonitrile CAS No. 1240257-91-3

3-(Pentafluorosulfur)phenylacetonitrile

Cat. No.: B1399807
CAS No.: 1240257-91-3
M. Wt: 243.2 g/mol
InChI Key: ZIDPXGBFGPZURT-UHFFFAOYSA-N
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Description

3-(Pentafluorosulfur)phenylacetonitrile is a chemical compound with the molecular formula C8H6F5NS and a molecular weight of 243.2 g/mol It is characterized by the presence of a pentafluorosulfur group attached to a phenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorosulfur)phenylacetonitrile typically involves the introduction of a pentafluorosulfur group to a phenylacetonitrile precursor. One common method involves the reaction of phenylacetonitrile with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure the complete substitution of hydrogen atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorosulfur)phenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Pentafluorosulfur)phenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pentafluorosulfur)phenylacetonitrile involves its interaction with various molecular targets. The pentafluorosulfur group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The nitrile group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pentafluorosulfur)phenylacetonitrile is unique due to the specific positioning of the pentafluorosulfur group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are desired .

Properties

IUPAC Name

2-[3-(pentafluoro-λ6-sulfanyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NS/c9-15(10,11,12,13)8-3-1-2-7(6-8)4-5-14/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDPXGBFGPZURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601227687
Record name (OC-6-21)-[3-(Cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240257-91-3
Record name (OC-6-21)-[3-(Cyanomethyl)phenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240257-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-(Cyanomethyl)phenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601227687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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